Ethyl 1-(4-formyl-2-nitrophenyl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(4-formyl-2-nitrophenyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C15H18N2O5 and a molecular weight of 306.31 g/mol . This compound is characterized by the presence of a piperidine ring substituted with an ethyl ester group, a formyl group, and a nitro group on the phenyl ring. It is primarily used in research settings and has various applications in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-formyl-2-nitrophenyl)piperidine-4-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Formyl and Nitro Groups: The formyl and nitro groups are introduced onto the phenyl ring through nitration and formylation reactions, respectively.
Esterification: The final step involves the esterification of the piperidine ring with ethyl chloroformate under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-formyl-2-nitrophenyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the formyl group.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: Ethyl 1-(4-amino-2-nitrophenyl)piperidine-4-carboxylate.
Oxidation: Ethyl 1-(4-carboxy-2-nitrophenyl)piperidine-4-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-(4-formyl-2-nitrophenyl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-formyl-2-nitrophenyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The formyl group can also participate in reactions with nucleophiles, potentially modifying biomolecules and affecting their function .
Comparison with Similar Compounds
Ethyl 1-(4-formyl-2-nitrophenyl)piperidine-4-carboxylate can be compared with similar compounds such as:
Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate: Lacks the formyl group, which may affect its reactivity and biological activity.
Ethyl 1-(4-formylphenyl)piperidine-4-carboxylate: Lacks the nitro group, which may influence its chemical and biological properties.
Ethyl 1-(4-amino-2-nitrophenyl)piperidine-4-carboxylate:
This compound is unique due to the presence of both formyl and nitro groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
ethyl 1-(4-formyl-2-nitrophenyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c1-2-22-15(19)12-5-7-16(8-6-12)13-4-3-11(10-18)9-14(13)17(20)21/h3-4,9-10,12H,2,5-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEHLDTWICBVDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C=C(C=C2)C=O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377167 |
Source
|
Record name | Ethyl 1-(4-formyl-2-nitrophenyl)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885949-64-4 |
Source
|
Record name | Ethyl 1-(4-formyl-2-nitrophenyl)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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